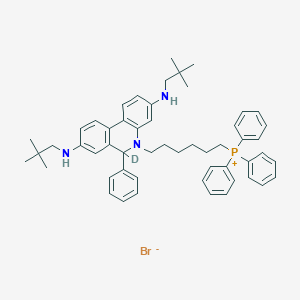
MitoNeoD
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MitoNeoD is a novel mitochondria-targeted O2(⋅−) probe that can be used in vivo. It prevents DNA intercalation. This compound incorporates a carbon-deuterium bond, and enhances O2(⋅−) selectivity.
科学研究应用
Introduction to MitoNeoD
This compound is designed as a dual-purpose probe capable of assessing superoxide levels both in vivo through mass spectrometry and in vitro via fluorescence. Its structure includes a superoxide-sensitive reduced phenanthridinium moiety, a carbon-deuterium bond for enhanced selectivity, and a triphenylphosphonium moiety that facilitates rapid accumulation within mitochondria . This unique composition allows researchers to study the dynamics of mitochondrial superoxide production and its implications in health and disease.
Mitochondrial Dysfunction Studies
This compound has been instrumental in studying mitochondrial dysfunction associated with various diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic syndromes. By quantifying superoxide levels, researchers can gain insights into the pathophysiological mechanisms underlying these conditions.
Table 1: Applications of this compound in Disease Models
Drug Discovery and Development
This compound serves as a valuable tool in drug discovery by enabling the identification of compounds that modulate mitochondrial function. Its ability to track changes in superoxide levels allows researchers to evaluate the efficacy of potential therapeutics aimed at mitigating oxidative stress.
Case Study: MitoQ and Endothelial Dysfunction
In studies involving MitoQ, a compound similar to this compound, researchers demonstrated its potential to restore nitric oxide bioavailability and reduce oxidative stress in aged mice models. This suggests that compounds targeting mitochondrial function may offer therapeutic benefits in conditions characterized by endothelial dysfunction .
属性
分子式 |
C53H62DBrN3P |
|---|---|
分子量 |
853.99 |
IUPAC 名称 |
6-[6-deuterio-3,8-bis(2,2-dimethylpropylamino)-6-phenylphenanthridin-5-yl]hexyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C53H63N3P.BrH/c1-52(2,3)39-54-42-31-33-47-48-34-32-43(55-40-53(4,5)6)38-50(48)56(51(49(47)37-42)41-23-13-9-14-24-41)35-21-7-8-22-36-57(44-25-15-10-16-26-44,45-27-17-11-18-28-45)46-29-19-12-20-30-46;/h9-20,23-34,37-38,51,54-55H,7-8,21-22,35-36,39-40H2,1-6H3;1H/q+1;/p-1/i51D; |
InChI 键 |
FMTMQUAQVIOWNQ-UTANGQNASA-M |
SMILES |
CC(C)(C)CNC1=CC2=C(C=C1)C3=C(C=C(C=C3)NCC(C)(C)C)N(C2C4=CC=CC=C4)CCCCCC[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-] |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
MitoNeoD; Mito-NeoD; Mito Neo D; Mito-Neo-D; Mito Neo-D |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















